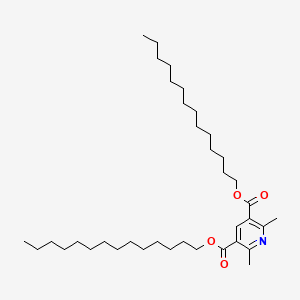
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with two methyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate can be synthesized through the esterification of 2,6-dimethylpyridine-3,5-dicarboxylic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2,6-dimethylpyridine-3,5-dicarboxylic acid.
Reduction: Formation of ditetradecyl 2,6-dimethylpyridine-3,5-dicarbinol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar structure but with ethyl ester groups instead of tetradecyl.
Dimethyl 2,6-pyridinedicarboxylate: Contains methyl ester groups and is used in similar synthetic applications.
Uniqueness
Ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
Molecular Formula |
C37H65NO4 |
|---|---|
Molecular Weight |
587.9 g/mol |
IUPAC Name |
ditetradecyl 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H65NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-41-36(39)34-31-35(33(4)38-32(34)3)37(40)42-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31H,5-30H2,1-4H3 |
InChI Key |
LTGAJIAZIIHOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















